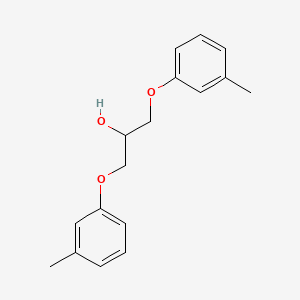
2-Propanol, 1,3-bis(3-methylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(3-methylphenoxy)- is an organic compound with the molecular formula C17H20O3 It is a derivative of propanol and is characterized by the presence of two 3-methylphenoxy groups attached to the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- typically involves the reaction of 3-methylphenol (m-cresol) with 1,3-dichloropropane in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, with the temperature maintained between 95-100°C. The reaction mixture is stirred and heated to ensure complete reaction, and the product is then purified through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis(3-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis(3-methylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(3-methylphenoxy)- involves its interaction with specific molecular targets. The phenoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1,3-bis(2-methylphenoxy)-: Similar in structure but with the phenoxy groups attached at different positions.
1-(3-methylphenoxy)-3-[(3-phenylpropyl)amino]-2-propanol hydrochloride: A related compound with additional functional groups.
Uniqueness
2-Propanol, 1,3-bis(3-methylphenoxy)- is unique due to its specific substitution pattern and the presence of two phenoxy groups.
Eigenschaften
CAS-Nummer |
14569-61-0 |
|---|---|
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1,3-bis(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-5-3-7-16(9-13)19-11-15(18)12-20-17-8-4-6-14(2)10-17/h3-10,15,18H,11-12H2,1-2H3 |
InChI-Schlüssel |
OMCSFPIGGXISKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















